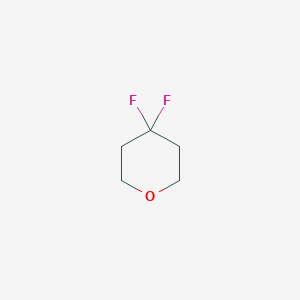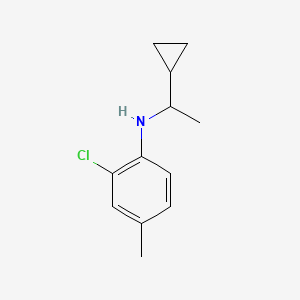
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with a 1-cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline typically involves the reaction of 4-chloroaniline with 1-cyclopropylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
- 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline |
InChI |
InChI=1S/C12H16ClN/c1-8-3-6-12(11(13)7-8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |
InChI Key |
ADQOAQUWIOHWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylbutyl)amino]propane-1,3-diol](/img/structure/B13260136.png)
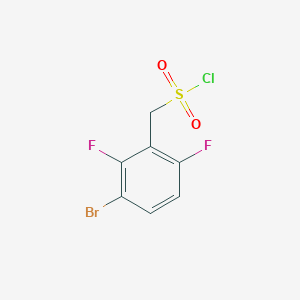
![5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13260141.png)
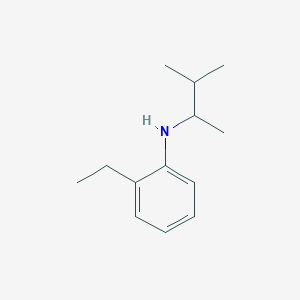
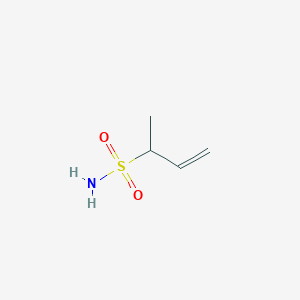
![4-[(Heptan-4-yl)amino]pentan-1-ol](/img/structure/B13260169.png)
![Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13260170.png)


![(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13260185.png)
![4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13260189.png)


